
MS645
Übersicht
Beschreibung
MS645 ist ein bivalenter Inhibitor des Bromodomänen-haltigen Proteins 4 (BRD4), das Teil der BET-Familie (Bromodomäne und extra-terminale Domäne) ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die transkriptionelle Aktivität von BRD4 zu hemmen, insbesondere in soliden Tumorzellen. Die Hemmkonstante (K_i) für BRD4-BD1/BD2 beträgt 18,4 nM .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen, die anschließend zu dem endgültigen Produkt kombiniert werden. Der Syntheseweg umfasst typischerweise:
Bildung von Zwischenprodukt A: Dies beinhaltet eine Reaktion zwischen Verbindung X und Verbindung Y unter bestimmten Bedingungen wie Temperatur, Lösungsmittel und Katalysatoren.
Kupplungsreaktion: Zwischenprodukt A wird dann mit Verbindung B unter Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gekoppelt.
Endgültige Montage: Der letzte Schritt beinhaltet die Cyclisierung oder andere notwendige Umwandlungen, um this compound zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte Folgendes umfassen:
Batchverarbeitung: Verwendung großer Reaktoren, um jeden Schritt sequentiell durchzuführen.
Kontinuierliche Flusschemie: Implementierung von kontinuierlichen Flussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern.
Reinigung: Anwenden von Techniken wie Kristallisation, Chromatographie und Umkristallisation, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MS645 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently combined to form the final product. The synthetic route typically includes:
Formation of Intermediate A: This involves a reaction between compound X and compound Y under specific conditions such as temperature, solvent, and catalysts.
Coupling Reaction: Intermediate A is then coupled with compound B using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Assembly: The final step involves the cyclization or other necessary transformations to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Batch Processing: Using large reactors to carry out each step in sequence.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
MS645 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an this compound modifizieren und möglicherweise seine Aktivität verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, was sich auf die Eigenschaften der Verbindung auswirkt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Aktivität der Verbindung möglicherweise verstärkt oder verändert wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Nukleophile (Amine, Thiole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth
Research indicates that MS645 exhibits potent inhibitory effects on the growth of triple-negative breast cancer (TNBC) cells. In comparative studies, it has demonstrated greater efficacy than other inhibitors such as JQ1 and MS417. For instance, this compound showed a significant reduction in cell viability with an IC50 value of approximately 4.1 µM against noncancerous cell lines like RAW264.1 macrophages and MCF10A breast epithelial cells .
Gene Expression Modulation
This compound treatment has been associated with substantial changes in gene expression profiles. In a study involving HCC1806 TNBC cells, treatment with this compound resulted in the down-regulation of critical genes involved in cell cycle control and DNA damage repair, such as CDK6 and RAD51. This down-regulation was confirmed through quantitative PCR analysis, indicating this compound's potential to modulate pathways critical for tumor growth .
Case Study 1: Efficacy Against Triple-Negative Breast Cancer
A study highlighted the effects of this compound on MDA-MB-231 cells, a model for TNBC. Treatment with this compound resulted in a significant decrease in cell viability and altered gene expression related to cytokine signaling and immune response pathways. The study concluded that this compound could serve as a potential therapeutic agent for treating aggressive breast cancers .
Case Study 2: Impact on Gene Regulation
Another investigation focused on the transcriptional effects of this compound on HCC1806 cells. The results indicated that this compound not only inhibited cell proliferation but also led to a rapid decline in mRNA levels of oncogenes like c-Myc while increasing levels of tumor suppressor genes such as p21. This dual action underscores its potential as a targeted therapy .
Wirkmechanismus
MS645 exerts its effects by binding to the bromodomains of BRD4, thereby inhibiting its interaction with acetylated histones. This inhibition leads to a sustained repression of BRD4 transcriptional activity, which is crucial for the growth and survival of certain cancer cells. The molecular targets include the bromodomains BD1 and BD2 of BRD4, and the pathways involved are related to gene transcription regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JQ1: Ein weiterer bekannter BRD4-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Bindungsaffinität und Spezifität.
I-BET762: Ein BET-Bromodomänen-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften im Vergleich zu MS645.
OTX015: Ein BRD4-Inhibitor im klinischen Stadium mit einzigartigem therapeutischem Potenzial.
Einzigartigkeit von this compound
This compound ist aufgrund seines bivalenten Hemmmechanismus einzigartig, der die Bromodomänen von BRD4 räumlich einschränkt und zu einer nachhaltigeren Unterdrückung der transkriptionellen Aktivität im Vergleich zu monovalenten Inhibitoren führt .
Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!
Biologische Aktivität
MS645 is a bivalent inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of triple-negative breast cancer (TNBC) and other malignancies. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, comparative efficacy, and relevant case studies.
Binding Affinity and Inhibition
This compound exhibits a unique mechanism by forming a 1:1 stoichiometric complex with the tandem bromodomains BD1 and BD2 of BRD4. This binding significantly alters the domain orientation, enhancing the inhibition of BRD4's transcriptional activity compared to monovalent BET inhibitors like JQ1. Studies indicate that this compound effectively blocks BRD4's interaction with transcription enhancer proteins, leading to down-regulation of pro-inflammatory cytokines and genes involved in cell-cycle control and DNA damage repair .
Gene Expression Modulation
Research has shown that treatment with this compound results in substantial changes in gene expression profiles. For instance, at concentrations of 500 nM and 50 nM, this compound down-regulated 2,504 and 1,549 genes respectively, while up-regulating 2,184 and 1,165 genes . Notably, genes associated with cytokine signaling and immune responses were among the most affected. In contrast, JQ1 showed limited effects in similar conditions.
Comparative Efficacy
In comparative studies against other inhibitors such as ENMD-2076 (a kinase inhibitor) and panobinostat (a pan-HDAC inhibitor), this compound demonstrated superior potency in inhibiting cell growth in various TNBC cell lines, including MDA-MB-231 . The compound's efficacy was also validated against non-cancerous cell lines like RAW macrophages and MCF10A breast epithelial cells, indicating that its inhibitory effects are not due to nonspecific cytotoxicity .
Case Study 1: Efficacy in Triple-Negative Breast Cancer
A pivotal study assessed the effects of this compound on TNBC cell lines. The findings indicated that this compound led to a significant reduction in the expression levels of critical cell-cycle regulators such as CDK6 and RAD51. This effect was observed as early as four hours post-treatment, correlating with decreased protein expression levels in a dose-dependent manner . The study concluded that this compound not only inhibits cancer cell proliferation but also modulates key pathways involved in tumorigenesis.
Case Study 2: Comparison with Other BET Inhibitors
Another research effort compared the antiproliferative activity of this compound against several BET degraders including ARV771 and dBET1. Results indicated that this compound exhibited superior cellular efficacy in inhibiting cancer cell growth compared to these degraders . This underscores the potential clinical advantage of using this compound over other therapeutic options currently under investigation.
Table 1: Comparative Efficacy of this compound vs. Other Inhibitors
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 50 | Bivalent inhibition of BRD4 |
JQ1 | MDA-MB-231 | 200 | Monovalent inhibition |
ENMD-2076 | MDA-MB-231 | 1000 | Kinase inhibition |
Panobinostat | RAW264.1 | 500 | HDAC inhibition |
Table 2: Gene Expression Changes Induced by this compound Treatment
Concentration (nM) | Down-regulated Genes | Up-regulated Genes |
---|---|---|
500 | 2504 | 2184 |
50 | 1549 | 1165 |
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism by which MS645 inhibits triple-negative breast cancer (TNBC) cell proliferation?
this compound acts as a bivalent bromodomain (BrD) inhibitor , targeting both BD1 and BD2 domains of BRD3. It disrupts BRD4’s interaction with transcriptional mediators MED1 and YY1, displacing them from E2F1-3 promoters. This suppresses transcription of pro-proliferative genes (e.g., cell cycle regulators) and downregulates proinflammatory cytokines. Methodologically, chromatin immunoprecipitation (ChIP) assays and RNA sequencing (RNA-seq) are critical for validating these interactions .
Q. How does this compound differ structurally and functionally from monovalent BET inhibitors like JQ1?
this compound’s thienodiazepine-based bivalent structure enables spatially constrained binding to tandem BrDs, resulting in sustained BRD4 inhibition. Unlike monovalent inhibitors (e.g., JQ1), this compound blocks BRD4-MED1/YY1 interactions more effectively, leading to prolonged repression of transcriptional activity. Structural analysis via X-ray crystallography (e.g., PDB 6DJC) and comparative proliferation assays in TNBC cell lines (IC₅₀ values) are key methods for evaluating these differences .
Q. What experimental models are recommended for studying this compound’s efficacy in vitro and in vivo?
- In vitro : Use TNBC cell lines (e.g., MDA-MB-231, HCC1937) for proliferation assays (MTT/CellTiter-Glo) and transcriptomic profiling.
- In vivo : Xenograft models with TNBC cell implants in immunodeficient mice, monitoring tumor volume and metastasis suppression. Ensure proper dosing (e.g., 10–20 mg/kg) and pharmacokinetic validation via LC-MS/MS .
Q. Which downstream signaling pathways are most affected by this compound treatment?
this compound predominantly targets E2F1-3 transcriptional networks , which regulate cell cycle progression and DNA damage repair. Additionally, it modulates pathways involving NF-κB and STAT3, linked to inflammation. Pathway enrichment analysis (e.g., Gene Ontology, KEGG) using RNA-seq data and Western blot validation of key proteins (e.g., Cyclin D1, BCL2) are essential for mapping these effects .
Q. How should researchers optimize this compound solubility and stability in experimental setups?
this compound has a solubility of 180 mg/mL in DMSO (stable at -80°C for 1 year). For cell-based assays, dilute to working concentrations (1–10 µM) in culture media with <0.1% DMSO. Pre-treat cells for 24–48 hours to observe transcriptional changes. Include vehicle controls to rule out solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in BET inhibitor efficacy, such as this compound’s suppression vs. ARV771’s promotion of TNBC proliferation?
ARV771, a BET degrader, induces EGR1 expression, which recruits septin proteins to enhance E2F1-3 transcription. In contrast, this compound displaces BET proteins without triggering compensatory pathways. To reconcile these findings:
- Perform ChIP-seq to compare BRD4/MED1 occupancy at E2F1-3 promoters post-treatment.
- Conduct single-cell RNA-seq to identify subpopulations with divergent responses .
Q. What methodological strategies can minimize off-target effects when using this compound in transcriptional studies?
- Use isothermal titration calorimetry (ITC) to confirm binding specificity to BRD4 BrDs.
- Combine this compound with BRD4 knockdown (siRNA/CRISPR) to distinguish on-target vs. off-target effects.
- Validate findings in BRD4-mutant cell lines to assess dependency .
Q. How does this compound’s bivalency enhance its therapeutic index compared to monovalent inhibitors in solid tumors?
Bivalency increases binding avidity, reducing the effective concentration required for transcriptional repression. Pharmacodynamic studies in TNBC xenografts show prolonged target engagement (24–72 hours post-dose) and reduced toxicity profiles. Compare AUC (area under the curve) and Cmax values in pharmacokinetic/pharmacodynamic (PK/PD) models .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on gene expression?
- Dose-response modeling (e.g., Hill equation) to calculate EC₅₀ for transcriptional changes.
- Hierarchical clustering of RNA-seq data to group co-regulated genes.
- Principal component analysis (PCA) to identify variance in treatment responses across replicates .
Q. How can researchers integrate this compound into combination therapies for TNBC resistance mitigation?
Pair this compound with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in DNA repair-deficient TNBC. Alternatively, combine with immune checkpoint inhibitors (e.g., anti-PD1) to enhance antitumor immunity. Use synergy scoring (e.g., Chou-Talalay method) and in vivo efficacy trials to validate combinations .
Eigenschaften
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPQYYCEGAFLY-UWXQCODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54Cl2N10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.